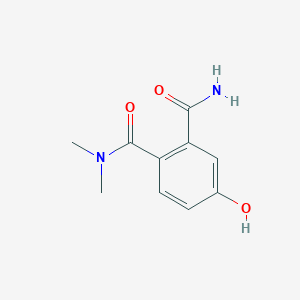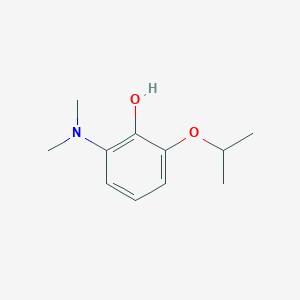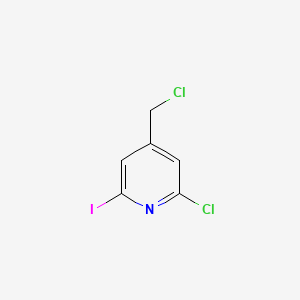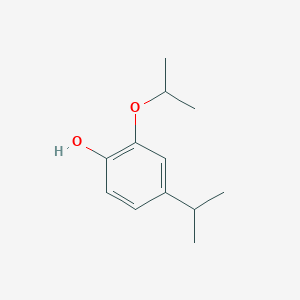
2-(2,6-Dimethoxypyridin-4-YL)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dimethoxypyridin-4-YL)ethanamine is an organic compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol . This compound is characterized by the presence of a pyridine ring substituted with two methoxy groups at the 2 and 6 positions and an ethanamine group at the 4 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of dimethyl carbonate as a methylating agent in the presence of potassium carbonate and a phase transfer catalyst . The reaction is carried out at elevated temperatures to achieve high conversion and selectivity.
Industrial Production Methods
Industrial production of 2-(2,6-Dimethoxypyridin-4-YL)ethanamine follows similar synthetic routes but on a larger scale. The process is optimized to improve yield, reduce waste, and enhance product quality. The use of environmentally friendly reagents and catalysts is emphasized to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Dimethoxypyridin-4-YL)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogenating agents or nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-(2,6-Dimethoxypyridin-4-YL)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dimethoxypyridin-4-YL)ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,6-Dimethylmorpholin-4-yl)ethanamine
- 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride
Uniqueness
2-(2,6-Dimethoxypyridin-4-YL)ethanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H14N2O2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
2-(2,6-dimethoxypyridin-4-yl)ethanamine |
InChI |
InChI=1S/C9H14N2O2/c1-12-8-5-7(3-4-10)6-9(11-8)13-2/h5-6H,3-4,10H2,1-2H3 |
Clave InChI |
TVPHUTAUIYTAOM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=N1)OC)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Amino-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B14849110.png)

![3-(Benzo[e]-1,4-dioxan-6-yl)acrylic acid methyl ester](/img/structure/B14849129.png)



![3-[(Tert-butoxycarbonyl)amino]-5-(chloromethyl)pyridine-2-carboxylic acid](/img/structure/B14849145.png)




![(alphaR)-N-Hydroxy-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B14849164.png)
